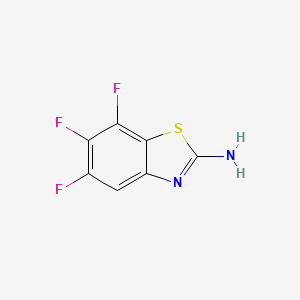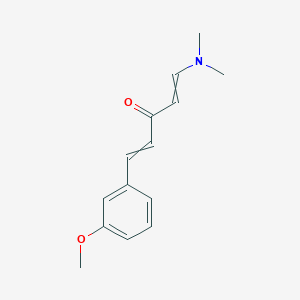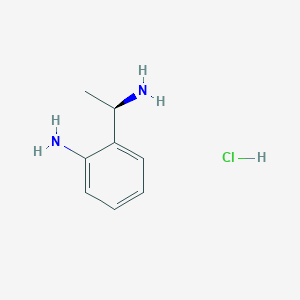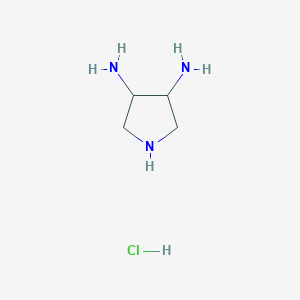![molecular formula C8H13NO B11733146 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B11733146.png)
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol is a bicyclic compound with a unique structure that includes both an aminomethyl group and a hydroxyl group attached to a norbornene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol typically involves the following steps:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, to form a norbornene derivative.
Reduction: The resulting norbornene derivative is then subjected to reduction conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted norbornene derivatives
Aplicaciones Científicas De Investigación
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel polymers and materials with specific mechanical and chemical properties.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-ol
- 2-(Aminomethyl)bicyclo[2.2.1]heptane
- 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-3-ol
Uniqueness
2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the norbornene framework
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C8H13NO/c9-5-8(10)4-6-1-2-7(8)3-6/h1-2,6-7,10H,3-5,9H2 |
Clave InChI |
UIESWKMVBMPMGN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11733071.png)
![4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid](/img/structure/B11733075.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)



![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)

![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
